molecular formula C16H26F3N3O3 B7359315 1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid

1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid

Cat. No. B7359315
M. Wt: 365.39 g/mol
InChI Key: KDLDDNDNZCZWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid, commonly known as A-867744, is a novel compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. A-867744 has shown promising results in preclinical studies for the treatment of chronic pain, and its mechanism of action has been extensively studied.

Mechanism of Action

A-867744 selectively inhibits the Nav1.7 channel, which plays a crucial role in the transmission of pain signals. Nav1.7 is primarily expressed in sensory neurons, where it is involved in the generation and propagation of action potentials. By blocking Nav1.7, A-867744 reduces the excitability of sensory neurons, thereby reducing the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
A-867744 has been found to be highly selective for Nav1.7, with minimal activity against other sodium channels. It has also been shown to be highly potent, with an IC50 value of 8 nM. A-867744 has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain, with no significant adverse effects.

Advantages and Limitations for Lab Experiments

A-867744 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7. However, it also has limitations, such as its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the research on A-867744. One potential direction is to investigate its efficacy in human clinical trials for the treatment of chronic pain. Another direction is to explore its potential use in the treatment of other conditions, such as epilepsy, where Nav1.7 has been implicated. Additionally, further research is needed to understand the long-term effects of A-867744 and its potential for drug interactions.
In conclusion, A-867744 is a novel compound that has shown promising results in preclinical studies for the treatment of chronic pain. Its mechanism of action has been extensively studied, and it has been found to be highly selective and potent. While it has several advantages for lab experiments, further research is needed to understand its potential for clinical use and long-term effects.

Synthesis Methods

The synthesis of A-867744 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(1-adamantyl)guanidine, which is reacted with 2-(2-methoxyethyl) trifluoroacetate to obtain A-867744. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

A-867744 has been primarily investigated for its potential use in the treatment of chronic pain. Chronic pain is a significant medical problem that affects millions of people worldwide and is often difficult to manage with currently available treatments. A-867744 has shown promising results in preclinical studies, where it has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

properties

IUPAC Name

1-(1-adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O.C2HF3O2/c1-18-3-2-16-13(15)17-14-7-10-4-11(8-14)6-12(5-10)9-14;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3,(H3,15,16,17);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDDNDNZCZWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C(N)NC12CC3CC(C1)CC(C3)C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.